molecular formula C6H6IN3O3 B12918886 Acetamide, N-(3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinyl)- CAS No. 138481-93-3

Acetamide, N-(3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinyl)-

Cat. No.: B12918886
CAS No.: 138481-93-3
M. Wt: 295.03 g/mol
InChI Key: BMDSYJKPHMMXTA-UHFFFAOYSA-N
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Description

N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring, along with two oxo groups at the 2 and 4 positions, and an acetamide group attached to the nitrogen atom at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide typically involves the iodination of a pyrimidine precursor followed by the introduction of the acetamide group. One common synthetic route is as follows:

    Iodination of Pyrimidine Precursor: The starting material, a pyrimidine derivative, is treated with an iodine source such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). This step introduces the iodine atom at the 5-position of the pyrimidine ring.

    Formation of Acetamide Group: The iodinated pyrimidine intermediate is then reacted with acetic anhydride (CH3CO)2O or acetyl chloride (CH3COCl) in the presence of a base such as pyridine or triethylamine. This step results in the formation of the acetamide group at the nitrogen atom of the pyrimidine ring.

Industrial Production Methods

Industrial production of N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The oxo groups at the 2 and 4 positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation reactions to form higher oxidation state derivatives, such as sulfoxides or sulfones, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), and bases (sodium hydroxide, potassium carbonate).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).

    Oxidation Reactions: Oxidizing agents (m-chloroperbenzoic acid, hydrogen peroxide), solvents (acetonitrile, dichloromethane).

Major Products Formed

    Substitution Reactions: Substituted pyrimidine derivatives with various functional groups replacing the iodine atom.

    Reduction Reactions: Reduced pyrimidine derivatives with hydroxyl groups at the 2 and 4 positions.

    Oxidation Reactions: Oxidized pyrimidine derivatives with sulfoxide or sulfone groups.

Scientific Research Applications

N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The iodine atom and oxo groups play crucial roles in its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Similar structure with a bromine atom instead of iodine.

    N-(5-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Similar structure with a chlorine atom instead of iodine.

    N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Similar structure with a fluorine atom instead of iodine.

Uniqueness

N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens (bromine, chlorine, fluorine) can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Biological Activity

Acetamide derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. One such compound, Acetamide, N-(3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinyl)-, has shown promise in various therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological effects, and potential therapeutic uses.

1. Synthesis of Acetamide Derivatives

The synthesis of Acetamide, N-(3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinyl)- typically involves multi-step reactions that incorporate iodinated pyrimidine derivatives. The compound's structure features a pyrimidine ring with dioxo and iodo substituents, which are crucial for its biological activity.

Key Steps in Synthesis:

  • Formation of Pyrimidine Core: The initial step usually involves the condensation of urea derivatives with aldehydes or ketones to form the pyrimidine nucleus.
  • Iodination: The introduction of iodine is performed using iodine monochloride or similar reagents under controlled conditions to ensure selective iodination.
  • Acetylation: Finally, the acetamide group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.

2.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of Acetamide derivatives. For instance, compounds with similar structural motifs have been tested against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
1MCF-715
2HeLa10
3PC312

These results suggest that Acetamide derivatives can inhibit cancer cell proliferation effectively.

2.2 Antiviral Activity

Acetamide derivatives have also been explored for their antiviral properties. A study demonstrated that certain acetamides could inhibit HIV-1 transcription mediated by the Tat protein.

Mechanism of Action:
The proposed mechanism involves the inhibition of viral transcription factors, thereby reducing viral replication rates.

2.3 Antimicrobial Activity

The antimicrobial activity of Acetamide, N-(3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinyl)- has been assessed against various bacterial strains. Preliminary results indicate promising activity against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

3. Case Studies and Research Findings

Several research studies have documented the biological activities of Acetamide derivatives:

Case Study 1: Anticancer Efficacy
A recent publication evaluated a series of acetamides for their anticancer properties against multiple cell lines. The study found that compounds similar to Acetamide, N-(3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinyl)- exhibited significant cytotoxicity and induced apoptosis in cancer cells through caspase activation pathways .

Case Study 2: Antiviral Mechanism
Another study focused on the antiviral properties of acetamides against HIV. The findings revealed that certain derivatives could disrupt the interaction between HIV proteins and host cellular machinery, leading to decreased viral load in infected cells .

Properties

CAS No.

138481-93-3

Molecular Formula

C6H6IN3O3

Molecular Weight

295.03 g/mol

IUPAC Name

N-(5-iodo-2,4-dioxopyrimidin-1-yl)acetamide

InChI

InChI=1S/C6H6IN3O3/c1-3(11)9-10-2-4(7)5(12)8-6(10)13/h2H,1H3,(H,9,11)(H,8,12,13)

InChI Key

BMDSYJKPHMMXTA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C=C(C(=O)NC1=O)I

Origin of Product

United States

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